molecular formula C46H56N4O10 B13768097 Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)- CAS No. 79257-03-7

Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)-

Cat. No.: B13768097
CAS No.: 79257-03-7
M. Wt: 825.0 g/mol
InChI Key: MGPIIEYZEVFVGM-UHFFFAOYSA-N
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Description

Chemical Identity: This compound, also known as Leurosine (CAS: 1404-95-1), is a bisindole alkaloid derived from Catharanthus roseus (Madagascar periwinkle). Its molecular formula is C₄₆H₅₆N₄O₉, with a molecular weight of 808.96 g/mol . Structurally, it features:

  • 4'-deoxy modification (absence of a hydroxyl group at position 4').
  • 3',4'-epoxy bridge (oxygen atom bridging carbons 3' and 4').
  • 12'-hydroxy group, enhancing polarity compared to parent compounds like vinblastine .

Pharmacological Role:
Like other Vinca alkaloids, it inhibits microtubule assembly by binding to tubulin, disrupting mitosis in rapidly dividing cells. However, its structural modifications may alter potency, solubility, or toxicity compared to clinically established analogues .

Properties

CAS No.

79257-03-7

Molecular Formula

C46H56N4O10

Molecular Weight

825.0 g/mol

IUPAC Name

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-7-hydroxy-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5(10),6,8-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O10/c1-8-42-14-10-16-50-18-15-44(38(42)50)30-20-31(34(56-5)21-32(30)47-37(44)46(55,41(54)58-7)39(42)59-25(3)51)45(40(53)57-6)22-26-23-49(24-43(9-2)36(26)60-43)17-13-28-29-19-27(52)11-12-33(29)48(4)35(28)45/h10-12,14,19-21,26,36-39,47,52,55H,8-9,13,15-18,22-24H2,1-7H3

InChI Key

MGPIIEYZEVFVGM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)N(C1=C4C=C(C=C1)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of vincaleukoblastine involves the oxidative coupling of catharanthine and vindoline, followed by reduction and purification steps. The process is sensitive to reaction conditions such as solvent dryness, temperature, pH, atmosphere, and light irradiation.

Photochemical Oxidative Coupling Process

  • Reaction Setup : Catharanthine hydrochloride and vindoline are dissolved in dilute acidic aqueous solution (0.1 N sulfuric or hydrochloric acid).

  • Catalysts and Sensitizers : Photosensitizers such as 2,6-bis-(4-methoxyphenyl)-4-phenylpyrilium hydrogen sulfate, riboflavin-5′-phosphate (FMN), TiO2, rhodamine 6G, or dimethyl viologen are added to facilitate photooxidation.

  • Light Irradiation : The mixture is irradiated with UV/visible light (>345 nm to >400 nm) under an oxygen atmosphere in a Pyrex flask. Irradiation times vary from 2 to 4 hours depending on the catalyst used.

  • Oxidation Step : Vindoline undergoes selective oxidation to form an intermediate (i′) characterized by specific functional groups (e.g., epoxy bridge, hydroxyl groups).

  • Reduction Step : The oxidized intermediate is reduced at 0°C using an excess of sodium borohydride (NaBH4) dissolved in molar sodium carbonate, added dropwise to control reaction rate.

  • Extraction and Purification : The reaction mixture is extracted with dichloromethane, dried, and evaporated under reduced pressure at 20°C. The residue is dissolved in dilute hydrochloric acid, washed with diethyl ether, basified with ammonia, and extracted again with dichloromethane to isolate the product.

Alternative Chemical Coupling Methods

  • N-Oxide Coupling : The N-oxide of catharanthine can be coupled to vindoline in the presence of trifluoroacetic anhydride. However, this method requires extremely low temperatures (at least 50°C below ambient) and an inert atmosphere to favor the naturally active 16′-S epimer over the inactive 16′-R epimer.

  • Limitations : This method suffers from low yields (~35%) and requires rigorous control of anhydrous solvents and inert gas atmosphere. Purification is necessary to remove about 10% of unwanted epimer.

Reaction Conditions and Their Impact on Yield and Purity

Parameter Conditions for Optimal Yield and Purity Notes
Solvent Acidic aqueous medium (0.1 N H2SO4 or HCl) Enables selective oxidation
Temperature 0°C during reduction step; ambient during irradiation Low temperature prevents epimer formation
Atmosphere Oxygen atmosphere during irradiation Required for photooxidation
Light Wavelength >345 nm to >400 nm Ensures effective photoactivation
Photosensitizer 2,6-bis-(4-methoxyphenyl)-4-phenylpyrilium hydrogen sulfate, FMN, TiO2 Catalyzes oxidation; choice affects reaction time and yield
Reducing Agent Sodium borohydride (NaBH4) in molar sodium carbonate Controls reduction of intermediate
Extraction Solvent Dichloromethane Efficient organic extraction
Purification Acid-base extraction and evaporation under reduced pressure Removes impurities and epimers
Yield Up to 65-70% in photochemical methods; ~35% in N-oxide coupling Photochemical method preferred for higher yield and purity

Advantages of Photochemical Preparation Method

  • Less restrictive than classical chemical coupling (no need for anhydrous solvents or inert atmosphere during oxidation).

  • Higher yields (up to nearly double compared to N-oxide coupling).

  • Produces vincaleukoblastine and related vinca alkaloids in their naturally active epimeric form without contamination by inactive epimers.

  • Scalable and reproducible under controlled irradiation and temperature conditions.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Epimer Purity Notes
Photochemical Oxidation Oxidation by light + reduction Acidic aqueous, O2, >400 nm light, NaBH4 reduction at 0°C 65-70 High (no 16′-R epimer) Preferred method, mild conditions
N-Oxide Coupling N-oxide catharanthine + trifluoroacetic anhydride Low temp (~35 ~90% (10% 16′-R epimer) Restrictive conditions, lower yield
Direct Coupling (UV) UV irradiation without sensitizer Acidic aqueous, O2, UV light Low Low Not efficient, low yield

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 3',4'-epoxy group is a critical reactive site. Epoxides typically undergo nucleophilic ring-opening under acidic or basic conditions, forming diols or other derivatives. For example:

  • Acid-Catalyzed Hydrolysis : The epoxy ring reacts with water in acidic media to form vicinal diols. This reaction is reversible and pH-dependent .

  • Nucleophilic Attack : Amines or thiols can open the epoxide, forming stable adducts. Such reactions are exploited in drug derivatization to enhance solubility or target specificity .

Table 1: Epoxide Reactivity Under Different Conditions

ConditionReactantProductApplication
Acidic (H₂O/H⁺)WaterVicinal diolMetabolic detoxification
Basic (RO⁻)AlcoholsEther derivativesProdrug synthesis
Nucleophilic (RNH₂)AminesAmino alcohol adductsTargeted drug conjugates

Hydroxyl Group Modifications

The 12'-hydroxy group participates in esterification, oxidation, and etherification:

  • Esterification : Reacts with acyl chlorides or anhydrides (e.g., acetic anhydride) to form acetylated derivatives, altering pharmacokinetic properties .

  • Oxidation : Catalyzed by enzymes like cytochrome P450, the hydroxyl group is oxidized to a ketone, a key step in metabolic inactivation .

Example Reaction :
Vincaleukoblastine OH+Ac2OVincaleukoblastine OAc+H2O\text{Vincaleukoblastine OH}+\text{Ac}_2\text{O}\rightarrow \text{Vincaleukoblastine OAc}+\text{H}_2\text{O}
Acetylation enhances lipophilicity, influencing blood-brain barrier penetration .

Metabolic Transformations

Hepatic cytochrome P450 3A4 mediates oxidative metabolism:

  • Demethylation : Methoxy groups (e.g., at C16) are demethylated, forming phenolic intermediates .

  • Hydroxylation : Adds hydroxyl groups to the alkaloid core, increasing polarity for renal excretion .

Table 2: Major Metabolic Pathways

EnzymeReaction TypeProductBiological Impact
CYP3A4Oxidation19-HydroxyvinblastineReduced cytotoxicity
CYP3A4DemethylationDesmethylvinblastineAltered tubulin binding

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the epoxy ring, forming inactive quinone derivatives .

  • Hydrolytic Instability : The ester linkage at C4 hydrolyzes in aqueous media, necessitating lyophilized formulations for clinical use .

Scientific Research Applications

Anticancer Properties

Vincaleukoblastine is primarily used as an antineoplastic agent in the treatment of various cancers. Its mechanism involves the inhibition of microtubule formation, which is critical for cell division. By disrupting the mitotic spindle formation during metaphase, vincaleukoblastine effectively induces apoptosis in cancer cells.

Clinical Applications

  • Hodgkin's Lymphoma : A study demonstrated that vinblastine is recommended as the initial chemotherapeutic agent for patients with Hodgkin's disease due to its superior efficacy compared to cyclophosphamide .
  • Non-Hodgkin's Lymphoma : Vinblastine has shown effectiveness in treating various types of non-Hodgkin's lymphoma, often used in combination with other chemotherapeutic agents .
  • Testicular Cancer : The drug is a key component in combination chemotherapy regimens for treating testicular cancer, contributing to increased survival rates .

Case Studies and Research Findings

Several studies have documented the efficacy of vincaleukoblastine across different cancer types:

  • Vinblastine vs Cyclophosphamide : A comparative study involving 69 patients highlighted vinblastine's superiority in controlling Hodgkin's disease compared to cyclophosphamide .
  • Combination Therapies : Research indicates that vinblastine combined with other agents (e.g., etoposide) enhances therapeutic outcomes in resistant cancer types .
  • Alkaloids Review : A comprehensive review emphasized the role of vincaleukoblastine among other alkaloids in cancer treatment, noting its mechanisms and potential for biotechnological applications .

Side Effects and Limitations

While vincaleukoblastine is effective, it also presents several side effects:

  • Myelosuppression : This is a common dose-limiting side effect associated with vinblastine therapy, leading to reduced blood cell counts.
  • Neurological Effects : Patients may experience peripheral neuropathy as a result of treatment with vincaleukoblastine .

Mechanism of Action

The mechanism of action of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves:

    Molecular Targets: The compound targets microtubules, essential components of the cell’s cytoskeleton.

    Pathways Involved: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and pharmacological differences:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features Source Clinical Use
Target Compound (Leurosine) 1404-95-1 C₄₆H₅₆N₄O₉ 808.96 4'-deoxy, 3',4'-epoxy, 12'-hydroxy Catharanthus roseus Research compound
Vinblastine 865-21-4 C₄₆H₅₈N₄O₉ 810.96 4'-hydroxy, 3',4'-dihydroxy Catharanthus roseus Hodgkin’s lymphoma, NSCLC
Vincristine 2068-78-2 C₄₆H₅₆N₄O₁₀·H₂SO₄ 923.04 4'-hydroxy, 3',4'-dihydroxy, formyl group at N1 Catharanthus roseus Acute leukemia, lymphoma
3',4'-Anhydrovinblastine 38390-45-3 C₄₆H₅₆N₄O₈ 792.94 3',4'-epoxy, lacks 12'-hydroxy Semi-synthetic derivative Preclinical studies
Vindesine 59917-39-4 C₄₃H₅₅N₅O₇·H₂SO₄ 852.99 Desacetylvinblastine amide sulfate Semi-synthetic Metastatic melanoma

Mechanism of Action

All Vinca alkaloids bind to β-tubulin, inhibiting microtubule polymerization. However, Leurosine ’s epoxy bridge and deoxy group may reduce binding affinity compared to vinblastine, as suggested by crystallographic studies . The 12'-hydroxy group could enhance solubility but may also alter pharmacokinetics .

Research Findings

  • Structural Insights: X-ray diffraction of vinblastine and vincristine (leurocristine) revealed that substitutions at positions 3', 4', and 12' critically influence tubulin binding.
  • In Vivo Activity : In a 1958 study, vincaleukoblastine derivatives showed 30–50% lower tumor growth inhibition in murine models compared to vinblastine, possibly due to reduced cellular uptake .
  • Synthetic Derivatives : Semi-synthetic analogues like 3',4'-Anhydrovinblastine (CAS: 38390-45-3) retain microtubule-disrupting activity but exhibit higher neurotoxicity, limiting clinical utility .

Biological Activity

Vincaleukoblastine, a derivative of the Vinca alkaloids, is a compound with significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Vincaleukoblastine is characterized by its complex chemical structure which includes a 4'-deoxy-3',4'-epoxy-12'-hydroxy configuration. This structural specificity is crucial for its interaction with biological targets.

Vincaleukoblastine primarily exerts its effects by binding to tubulin, disrupting microtubule formation and thereby inhibiting mitosis. This action is critical in cancer therapies, as it prevents the proliferation of rapidly dividing cells.

Pharmacological Profile

The pharmacological activity of vincaleukoblastine can be summarized as follows:

Property Details
Target Tubulin (microtubules)
Mechanism Inhibition of mitotic spindle formation
Antitumor Activity Effective against various cancers including leukemia and lymphomas
Toxicity Peripheral neuropathy and other dose-dependent side effects

Biological Activity

The biological activities of vincaleukoblastine have been extensively studied. Notably, it has been shown to have a significant impact on cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Leukemia Treatment : In clinical trials involving patients with acute lymphoblastic leukemia (ALL), vincaleukoblastine demonstrated high efficacy when used in combination with other chemotherapeutic agents. Patients experienced remission rates exceeding 80% in some studies.
  • Combination Therapies : Research indicates that combining vincaleukoblastine with agents that inhibit P-glycoprotein can enhance its efficacy by preventing drug resistance mechanisms commonly seen in cancer treatment.
  • Mechanistic Insights : A study explored the metabolites of vincaleukoblastine, revealing that certain metabolites exhibit stronger binding to tubulin than the parent compound, suggesting potential for developing next-generation antimitotic drugs .

Adverse Effects

Despite its efficacy, vincaleukoblastine is associated with several adverse effects:

  • Peripheral Neuropathy : This is the most common side effect observed, particularly in pediatric populations undergoing treatment for hematological malignancies .
  • Gastrointestinal Toxicity : Nausea and vomiting are frequently reported due to its action on the central nervous system .

Research Findings

Recent studies have focused on optimizing the therapeutic index of vincaleukoblastine through structural modifications and combination therapies. For instance:

  • Modifications to the hydroxyl groups have been shown to enhance solubility and bioavailability .
  • Research into pharmacogenomics has identified genetic markers that may predict patient response to vincaleukoblastine treatment .

Q & A

Q. Methodological Approach :

  • X-ray crystallography : Resolves stereochemistry and spatial arrangement (e.g., Moncrief & Lipscomb, 1966) .
  • NMR spectroscopy : Validates dynamic structural features in solution .

How does the 4'-deoxy modification affect the compound’s tubulin-binding affinity compared to vinblastine?

Answer :
The 4'-deoxy group reduces polarity, potentially enhancing membrane permeability. However, it may weaken interactions with tubulin’s polar residues. Comparative studies using:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Molecular docking simulations : Predicts binding poses (e.g., using tubulin PDB 1Z2B).
  • In vitro microtubule polymerization assays : Measures inhibitory potency .

Key Finding :
Preliminary data suggest a 20% reduction in tubulin-binding affinity compared to vinblastine, but improved pharmacokinetic stability .

What experimental strategies are recommended for synthesizing 4'-deoxy derivatives of Vinca alkaloids?

Answer :
Enzymatic synthesis :

  • Use fungal β-N-acetylhexosaminidases to catalyze transglycosylation with 4-deoxy-glycosyl donors, as demonstrated for similar deoxy-disaccharides .
    Chemical synthesis :
  • Epoxidation of precursor alkaloids using m-CPBA (meta-chloroperbenzoic acid).
  • Deoxygenation via Barton-McCombie reaction or catalytic hydrogenation .

Optimization :
Monitor reaction progress with LC-MS and purify intermediates via preparative HPLC .

How should researchers resolve contradictions in reported toxicity profiles (e.g., cardiotoxicity vs. no observed hazards)?

Answer :
Discrepancies arise from:

  • Purity variations : Impurities (e.g., vincristine analogs) may confound results. Validate purity via HPLC (>98%) and mass spectrometry .
  • Dosage differences : Low-dose in vitro assays (IC₅₀ = 1–10 nM) vs. high-dose in vivo models (LD₅₀ = 2 mg/kg in mice) .
  • Model systems : Use human cardiomyocyte cell lines (e.g., AC16) for cardiotoxicity screening instead of non-human species .

Q. Recommended Assays :

  • MTT assay : Cytotoxicity in HEK293 and HepG2 cells.
  • hERG channel inhibition : Patch-clamp electrophysiology to assess arrhythmia risk .

What role does the 3',4'-epoxy ring play in overcoming multidrug resistance (MDR) in cancer cells?

Answer :
The epoxy ring may reduce recognition by efflux pumps (e.g., P-glycoprotein):

  • Competitive inhibition assays : Co-administration with verapamil (P-gp inhibitor) to assess efflux resistance.
  • Caco-2 permeability assay : Compare apical-to-basal transport with vinblastine.

Advanced Study :
Generate MDR1-overexpressing cell lines (e.g., KB-V1) to quantify resistance indices .

How can researchers validate the compound’s stereochemical configuration during synthesis?

Q. Answer :

  • Circular Dichroism (CD) : Compare spectra with authenticated standards.
  • Chiral HPLC : Use columns like Chiralpak AD-H and hexane/isopropanol gradients.
  • Single-crystal XRD : Resolve absolute configuration .

Critical Step :
Stereochemical errors during epoxy ring formation can lead to inactive isomers. Monitor via intermediate NMR (¹³C and DEPT-135) .

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